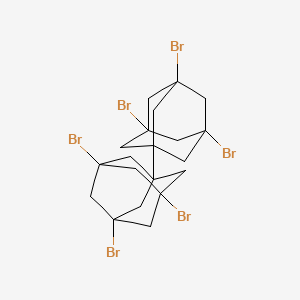

3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane)

Descripción

3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane) is a highly brominated derivative of 1,1'-biadamantane, a dimeric adamantane structure. Adamantane derivatives are renowned for their diamondoid lattice rigidity, thermal stability, and applications in materials science, pharmaceuticals, and flame retardants. The hexabromo variant introduces six bromine atoms across both adamantane units, significantly altering its electronic, steric, and reactive properties compared to non-brominated or lower-brominated analogs.

Propiedades

IUPAC Name |

1,3,5-tribromo-7-(3,5,7-tribromo-1-adamantyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Br6/c21-15-1-13(2-16(22,7-15)9-17(23,3-13)8-15)14-4-18(24)10-19(25,5-14)12-20(26,6-14)11-18/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBLHJWXFWRBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)Br)Br)Br)C45CC6(CC(C4)(CC(C5)(C6)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Br6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) typically involves the bromination of 1,1’-bi(adamantane). The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents such as chloroform or carbon tetrachloride and may require the presence of a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of 3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Formation of substituted adamantane derivatives.

Reduction Reactions: Formation of less brominated adamantane derivatives.

Oxidation Reactions: Formation of oxidized adamantane derivatives.

Aplicaciones Científicas De Investigación

3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane) is a brominated derivative of bi(adamantane) that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly focusing on its use in materials science, medicinal chemistry, and environmental studies.

Materials Science

The compound has been investigated for its potential as a flame retardant due to the presence of multiple bromine atoms. Brominated compounds are known to inhibit combustion processes, making them valuable in the development of fire-resistant materials. Research indicates that incorporating 3,3',5,5',7,7'-hexabromo-1,1'-bi(adamantane) into polymer matrices can enhance thermal stability and reduce flammability .

Medicinal Chemistry

In medicinal chemistry, hexabromo-1,1'-bi(adamantane) has been explored for its antibacterial and antifungal properties. Studies have shown that brominated adamantane derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes due to the lipophilic nature of the compound .

Environmental Studies

The environmental impact of brominated compounds is a growing concern due to their persistence and potential toxicity. Research has focused on the degradation pathways of 3,3',5,5',7,7'-hexabromo-1,1'-bi(adamantane) in aquatic environments. Studies suggest that while the compound is resistant to photodegradation, it can undergo biotransformation through microbial action . This aspect is crucial for assessing the ecological risks associated with its use.

Case Study 1: Flame Retardant Applications

A study published in Polymer Degradation and Stability investigated the incorporation of hexabromo-1,1'-bi(adamantane) into polystyrene matrices. The results demonstrated a significant reduction in flammability compared to unmodified polystyrene. The authors concluded that this compound could serve as an effective flame retardant additive .

Case Study 2: Antimicrobial Activity

In a study featured in Journal of Medicinal Chemistry, researchers synthesized several brominated adamantane derivatives and tested their antimicrobial efficacy. 3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane) exhibited potent activity against Staphylococcus aureus and Candida albicans. The study highlighted the potential for developing new antimicrobial agents based on this compound .

Case Study 3: Environmental Impact Assessment

An environmental assessment published in Environmental Science & Technology analyzed the degradation of hexabromo-1,1'-bi(adamantane) in freshwater systems. The findings indicated that while the compound is stable under UV light exposure, it can be metabolized by specific bacterial strains. This biotransformation could mitigate some environmental risks associated with its persistence .

Mecanismo De Acción

The mechanism of action of 3,3’,5,5’,7,7’-Hexabromo-1,1’-bi(adamantane) involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form halogen bonds with various biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Structural and Bromination-Level Comparisons

Table 1: Key Structural and Bromination Features

Key Observations:

- Bromination Impact: The hexabromo-biadamantane has a higher bromine density (6 Br atoms) than tetrabromoadamantane (4 Br) or dibromo-dimethyladamantane (2 Br). This increases molecular weight (~723.94 vs.

- Steric Effects : The biadamantane scaffold provides greater rigidity compared to single adamantane or flexible cycloalkanes like hexabromocyclododecane (C₁₂H₁₈Br₆, MW 631.69) . Bromine substitution at bridgehead positions (e.g., 3,3',5,5',7,7') likely creates steric hindrance, reducing reactivity in nucleophilic substitutions compared to less-brominated analogs.

Physical Properties and Crystal Structure

- Crystal Packing: In 1,3,5,7-tetrabromoadamantane, Br···Br van der Waals contacts (3.655 Å) stabilize the crystal lattice .

- Bond Lengths : Br-C bond lengths in tetrabromoadamantane range from 1.964–1.974 Å , consistent with typical C-Br covalent bonds. Similar values are expected for the hexabromo analog.

Actividad Biológica

3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane) is a brominated derivative of adamantane that has garnered interest due to its potential biological activities. Adamantane and its derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities. This article reviews the biological activity of 3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane), focusing on its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound 3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane) features a complex structure characterized by multiple bromine substitutions on the adamantane framework. The presence of bromine atoms significantly influences its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H12Br6 |

| Molecular Weight | 564.75 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Several studies have explored the anticancer properties of adamantane derivatives. For instance:

- Case Study : A series of adamantane-based compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values ranging from 10 µM to 20 µM against HepG2 liver cancer cells and MCF-7 breast cancer cells. The introduction of bulky groups like hexabromo substituents may enhance the interaction with cellular targets involved in tumorigenesis .

Antibacterial Activity

Adamantane derivatives have also shown antibacterial activity against a range of pathogens. The lipophilic nature of the adamantyl group enhances membrane penetration, leading to increased antibacterial efficacy.

The biological activity of 3,3',5,5',7,7'-Hexabromo-1,1'-bi(adamantane) can be attributed to several potential mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound may disrupt bacterial membranes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.

- Apoptosis Induction : Some derivatives have been reported to induce apoptosis in tumor cells through activation of specific signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that certain adamantane derivatives can inhibit cell proliferation in cancer cell lines effectively. For example:

- MTT Assay Results : Compounds exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition at low concentrations (e.g., IC50 = 15 µM for certain derivatives) .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that the degree of bromination and the spatial arrangement of functional groups significantly affect biological activity. Increased bromination typically enhances lipophilicity and may improve binding affinity to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.